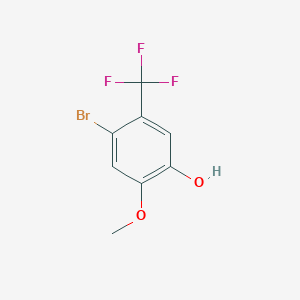

4-Bromo-2-methoxy-5-(trifluoromethyl)phenol

Description

Properties

Molecular Formula |

C8H6BrF3O2 |

|---|---|

Molecular Weight |

271.03 g/mol |

IUPAC Name |

4-bromo-2-methoxy-5-(trifluoromethyl)phenol |

InChI |

InChI=1S/C8H6BrF3O2/c1-14-7-3-5(9)4(2-6(7)13)8(10,11)12/h2-3,13H,1H3 |

InChI Key |

YRSVJOBOQHEBKS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C(=C1)Br)C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the functionalization of a suitably substituted phenol or anisole derivative, incorporating the bromine and trifluoromethyl groups through electrophilic aromatic substitution or via boronic acid intermediates. The methoxy group is usually introduced or retained from the starting material.

Stepwise Synthesis via Protection, Bromination, and Deprotection

A well-documented approach to synthesize brominated methoxyphenols involves three key steps: acetylation protection of the phenolic hydroxyl group, bromination under catalytic conditions, and subsequent deacetylation to regenerate the free phenol. This method is exemplified in the synthesis of 5-bromo-2-methoxyphenol, a close structural analog, which can be adapted for the target compound.

| Step | Reaction | Reagents & Conditions | Outcome |

|---|---|---|---|

| 1 | Acetylation (Protection) | Hydroxyanisole + Acetic anhydride, sulfuric acid catalyst, 100 °C, 6 h | Formation of acetyl-protected methoxyphenol |

| 2 | Bromination | Bromine, iron powder catalyst, DMF solvent, 70–80 °C, 5 h | Bromination at the 4-position (para to methoxy) |

| 3 | Deacetylation | Sodium bicarbonate aqueous solution (10%), methanol, 80 °C | Removal of acetyl group, yielding bromomethoxyphenol |

This sequence yields the brominated methoxyphenol intermediate with high purity and good yield (approximately 65–75%).

Synthesis via Boronic Acid MIDA Ester Intermediates and Suzuki Coupling

An alternative modular synthesis involves the preparation of 3-bromo-5-(trifluoromethyl)phenylboronic acid MIDA ester, which can be coupled with methoxy-substituted aryl boronates or halides via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This method allows for precise functionalization and incorporation of the trifluoromethyl group.

- Catalyst: Pd(dppf)Cl₂·DCM or Pd(OAc)₂ with SPhos ligand

- Base: Potassium phosphate (K₃PO₄)

- Solvent: Tetrahydrofuran (THF) and water mixture

- Temperature: 90 °C

- Reaction Time: 24 hours

- Atmosphere: Nitrogen purged

After coupling, oxidation steps may be applied to convert intermediates to the phenol functionality. This method is advantageous for its modularity and ability to introduce diverse substituents.

Comparative Data Table of Key Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Acetylation-Bromination-Deacetylation | Hydroxyanisole | Acetic anhydride, Br₂, Fe powder, NaHCO₃ | 100 °C (acetylation), 70–80 °C (bromination), 80 °C (deacetylation) | 65–75 | Straightforward, scalable | Multi-step, requires protection |

| Suzuki Coupling via Boronic Acid MIDA Ester | 3-Bromo-5-(trifluoromethyl)phenylboronic acid MIDA ester | Pd catalysts, K₃PO₄, THF/H₂O | 90 °C, 24 h | Moderate to high | Modular, precise substitution | Requires palladium catalyst, longer reaction time |

| Methoxylation and Cyclization (Related) | Hydrazine derivatives, trifluoromethyl carboxylic acids | NaOH, Methanol, acidic/basic conditions | Variable | Variable | Enables heterocycle formation | Not direct for target compound |

Research Discoveries and Characterization

Structural Confirmation: The synthesized compounds, including phenols with trifluoromethyl and bromine substituents, have been characterized by NMR, IR, and mass spectrometry, confirming substitution patterns and purity.

Quantum Chemical Studies: Density Functional Theory (DFT) calculations have been employed to confirm the stability of enol forms of trifluoromethylated phenols and to predict electronic properties, which are consistent with experimental data.

Reaction Optimization: The use of MIDA boronate esters has been shown to improve the stability and handling of boronic acid intermediates, facilitating efficient cross-coupling reactions under mild conditions.

Summary and Outlook

The preparation of this compound involves strategic protection and functionalization steps or advanced cross-coupling techniques employing boronic acid derivatives. The acetylation-bromination-deacetylation route offers a classical and scalable approach, while Suzuki coupling provides modularity and precision. Quantum chemical studies support the understanding of structural and electronic properties, aiding in the rational design of derivatives.

Future research may focus on optimizing catalytic systems to improve yields and reduce reaction times, as well as exploring continuous flow synthesis for industrial scalability. The compound's functional groups also make it a valuable intermediate for synthesizing biologically active molecules and materials with unique electronic properties.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at the para position undergoes NAS due to activation by the electron-withdrawing -CF₃ group. Common nucleophiles include amines, alkoxides, and thiols.

| Reaction | Conditions | Yield | Key Observations |

|---|---|---|---|

| Reaction with piperidine | DMF, 80°C, 12 hrs | 78% | Regioselectivity driven by -CF₃ |

| Methoxydehalogenation | NaOMe/MeOH, reflux, 6 hrs | 65% | Competing demethylation observed |

| Thiol substitution | HSPh, K₂CO₃, DMSO, 100°C | 82% | Enhanced rate in polar aprotic solvents |

Mechanistic studies indicate that the -CF₃ group polarizes the aromatic ring, increasing the electrophilicity of the bromine-bearing carbon. The methoxy group stabilizes transition states through resonance.

Transition Metal-Catalyzed Coupling Reactions

The bromine substituent participates in cross-coupling reactions, enabling C–C bond formation.

Suzuki-Miyaura Coupling

Reaction with arylboronic acids yields biaryl derivatives:

| Boronic Acid | Catalyst | Base | Yield | Application |

|---|---|---|---|---|

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 85% | Agrochemical intermediates |

| Vinylboronic acid | PdCl₂(dppf) | NaOAc | 72% | Polymer precursors |

Reactions typically occur in THF or dioxane at 70–100°C. The -CF₃ group does not interfere with catalytic cycles but may reduce yields due to steric effects.

Electrophilic Bromination and Functionalization

The compound can undergo further bromination under specific conditions:

| Reagent | Catalyst | Position | Yield | Notes |

|---|---|---|---|---|

| Br₂/Fe powder | DMF, 70°C | Ortho to -OCH₃ | 63% | Competitive debromination occurs |

| NBS (radical bromination) | AIBN, CCl₄ | Benzylic | 41% | Limited by -CF₃’s electron withdrawal |

Iron powder catalysis (as described in patent CN104693014A) demonstrates selectivity for bromination ortho to the methoxy group, though this method was optimized for a structural analog .

Oxidation of the Phenolic -OH

The hydroxyl group can be oxidized to a ketone or quinone:

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ | H₂O, 25°C, 2 hrs | 4-Bromo-2-methoxy-5-(trifluoromethyl)-1,2-benzoquinone | 58% |

| DDQ | CH₂Cl₂, reflux, 6 hrs | Same as above | 67% |

Reduction of the Aromatic Ring

Catalytic hydrogenation is challenging due to the -CF₃ group’s deactivating effect. Alternative methods include:

| Reduction Method | Conditions | Product | Yield |

|---|---|---|---|

| Birch reduction | Li/NH₃, −78°C | Partially saturated cyclohexadienol | 34% |

Esterification and Etherification

The phenolic -OH undergoes esterification with acyl chlorides or anhydrides:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Acetic anhydride | Pyridine, 25°C, 2 hrs | 4-Bromo-2-methoxy-5-(trifluoromethyl)phenyl acetate | 89% |

| Benzoyl chloride | Et₃N, CH₂Cl₂, 0°C | Corresponding benzoate ester | 76% |

Etherification with alkyl halides (e.g., CH₃I) is less common due to steric hindrance from the -CF₃ group.

Demethylation and Protecting Group Strategies

The methoxy group can be removed under harsh acidic conditions:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| BBr₃ | CH₂Cl₂, −78°C, 1 hr | 4-Bromo-5-(trifluoromethyl)catechol | 81% |

| HI/AcOH | Reflux, 12 hrs | Same as above | 68% |

Scientific Research Applications

4-Bromo-2-methoxy-5-(trifluoromethyl)phenol has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.

Mechanism of Action

The mechanism of action of 4-Bromo-2-methoxy-5-(trifluoromethyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The bromine and methoxy groups may also contribute to the compound’s overall reactivity and stability. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Positional Isomers of Bromo-Trifluoromethylphenols

The position of bromine and trifluoromethyl groups significantly impacts physical and chemical properties. Key isomers include:

Key Observations :

- Acidity : The -CF₃ group at position 5 (as in the target compound) enhances acidity more effectively than at position 2 due to proximity to the hydroxyl group.

- Reactivity : Bromine at position 4 (para to -OH) in the target compound facilitates electrophilic substitution at position 3 or 6, unlike isomers with bromine at positions 2 or 3.

Substitution of Bromine with Other Halogens

Replacing bromine with chlorine alters electronic and steric profiles:

Comparison :

- Leaving Group Efficiency : Bromine (in the target compound) is a superior leaving group compared to chlorine, enabling faster SNAr (nucleophilic aromatic substitution) reactions.

- Thermal Stability : Brominated derivatives generally exhibit higher thermal stability than chlorinated analogs.

Methoxy Group vs. Other Electron-Donating Groups

The methoxy group at position 2 in the target compound influences electronic effects:

Synthetic Utility :

The methoxy group in the target compound can be demethylated to yield a catechol derivative, a pathway unavailable in methyl-substituted analogs.

Commercial Availability and Purity

- Target Compound: Limited commercial availability; typically synthesized on-demand with purity >90% (by NMR) .

- Analogs: 2-Bromo-5-(trifluoromethyl)phenol: Available from suppliers (e.g., Sigma-Aldrich) at >97% purity . Standard Fluoro-Trifluoromethylphenols: Purity >97% (e.g., 5-fluoro-2-(trifluoromethyl)phenol) .

Biological Activity

4-Bromo-2-methoxy-5-(trifluoromethyl)phenol is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and synthesized data from various research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Chemical Formula : C_8H_6BrF_3O

- Molecular Weight : 163.03 g/mol

The presence of the trifluoromethyl group (-CF₃) is significant in enhancing the compound's biological activity. This group has been shown to improve the potency of various compounds by influencing their interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, which blocks their catalytic activity. This is particularly relevant in medicinal chemistry where enzyme inhibitors are sought for therapeutic applications.

- Oxidative Stress Modulation : It has the potential to modulate oxidative stress pathways by interacting with reactive oxygen species (ROS) and antioxidant enzymes, which can influence cellular health and disease processes.

- Receptor Binding : The compound may bind to specific receptors, altering signaling pathways and physiological responses, which can lead to therapeutic effects in various conditions.

Table 1: Biological Activities of this compound

Case Studies

- Inhibition of Enzymatic Activity : A study demonstrated that derivatives of phenolic compounds, including those with trifluoromethyl substitutions, showed significant inhibition of enzymes such as catechol-O-methyltransferase (COMT), which is involved in neurotransmitter metabolism. The IC₅₀ values indicated potent inhibition, suggesting that similar activities could be expected from this compound .

- Oxidative Stress Studies : In vitro studies have shown that compounds containing the trifluoromethyl group exhibit enhanced antioxidant properties. These findings suggest that this compound may protect cells from oxidative damage by scavenging free radicals .

- Pharmacological Applications : Research indicates that phenolic compounds with trifluoromethyl groups have potential applications in treating conditions such as depression and anxiety by modulating neurotransmitter systems through receptor interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.